Methylmercury acetate

Overview

Description

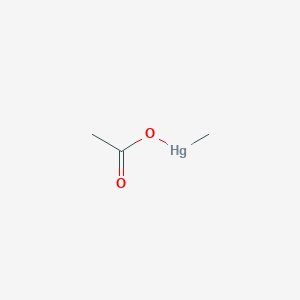

Methylmercury acetate is an organomercury compound with the chemical formula CH₃HgO₂CCH₃. It is a derivative of methylmercury, where the methylmercury group is bonded to an acetate group. Methylmercury compounds are known for their high toxicity and ability to bioaccumulate in the food chain, posing significant environmental and health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmercury acetate can be synthesized through the reaction of methylmercury chloride with sodium acetate in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound involves the use of mercury and methylating agents under stringent safety protocols due to the compound’s high toxicity. The process includes the careful handling of mercury and its compounds, followed by the methylation and acetylation steps to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of inorganic mercury compounds.

Reduction: Reduction reactions can convert this compound back to elemental mercury or other mercury compounds.

Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc can be used.

Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.

Major Products Formed:

Oxidation: Inorganic mercury compounds such as mercuric oxide.

Reduction: Elemental mercury and other mercury compounds.

Substitution: Various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Toxicological Research

Methylmercury acetate is predominantly used in toxicological studies to understand the mechanisms of mercury toxicity. It serves as a model compound for investigating the effects of methylmercury on biological systems, particularly its neurotoxic effects. Research indicates that MeHgAc forms complexes with cysteine, allowing it to mimic methionine and be transported across cell membranes via amino acid transporters. Once inside the cell, it disrupts various cellular processes by binding to thiol groups in proteins, leading to oxidative stress and cellular dysfunction .

Environmental Studies

In environmental science, MeHgAc is crucial for studying mercury methylation processes in aquatic ecosystems. It has been shown that certain microbial communities can methylate inorganic mercury into methylmercury, which is more toxic and bioaccumulates in food webs. For instance, cocultures of sulfidogens and methanogens have demonstrated enhanced rates of methylmercury synthesis under specific conditions . Understanding these processes is vital for assessing the ecological impact of mercury pollution and developing remediation strategies.

Industrial Applications

This compound is also utilized in industrial chemistry for synthesizing other organomercury compounds. It acts as a reagent in various chemical reactions, facilitating the production of derivatives used in pharmaceuticals and other chemical industries. The controlled synthesis of MeHgAc involves reactions between methylmercury chloride and sodium acetate under strict safety protocols due to its high toxicity .

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of methylmercury compounds utilized MeHgAc to evaluate its impact on neuronal cells. The findings revealed that exposure led to significant alterations in calcium homeostasis and induced apoptosis through oxidative stress pathways. This research underscores the importance of MeHgAc in understanding neurotoxic mechanisms associated with mercury exposure.

Case Study 2: Mercury Methylation Dynamics

Research investigating mercury methylation dynamics in freshwater sediments highlighted the role of MeHgAc in facilitating microbial interactions that promote methylation processes. The study found that specific microbial consortia could enhance methylmercury production significantly when exposed to MeHgAc, emphasizing its relevance in environmental microbiology .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Toxicological Research | Used to study mechanisms of mercury toxicity and neurotoxic effects | Forms complexes with cysteine; disrupts cellular processes |

| Environmental Studies | Investigates mercury methylation processes in aquatic ecosystems | Enhances understanding of ecological impacts of mercury |

| Industrial Chemistry | Acts as a reagent for synthesizing other organomercury compounds | Important for pharmaceutical and chemical industries |

| Neurotoxicity Assessment | Evaluates effects on neuronal cells; assesses oxidative stress and apoptosis | Significant alterations observed in calcium homeostasis |

| Mercury Methylation Dynamics | Explores microbial interactions that promote methylation processes | Specific consortia enhance production when exposed to MeHgAc |

Mechanism of Action

Methylmercury acetate exerts its toxic effects primarily through the formation of methylmercury-cysteine complexes, which mimic methionine and are transported across cell membranes via amino acid transporters. Once inside the cell, methylmercury disrupts cellular processes by binding to thiol groups in proteins, leading to oxidative stress, disruption of calcium homeostasis, and inhibition of cellular respiration. The compound affects various molecular targets, including enzymes, ion channels, and structural proteins, ultimately leading to cell death.

Comparison with Similar Compounds

Ethylmercury acetate: Similar in structure but with an ethyl group instead of a methyl group.

Phenylmercury acetate: Contains a phenyl group instead of a methyl group.

Methylmercury chloride: Similar but with a chloride group instead of an acetate group.

Comparison: Methylmercury acetate is unique due to its specific acetate group, which influences its reactivity and toxicity. Compared to ethylmercury acetate, this compound has a higher tendency to bioaccumulate and is more toxic. Phenylmercury acetate, while also toxic, has different chemical properties due to the presence of the phenyl group. Methylmercury chloride is more commonly studied due to its simpler structure and similar toxicological profile.

Biological Activity

Methylmercury acetate (MeHgAc) is a highly toxic organomercury compound known for its significant biological activity, particularly in terms of neurotoxicity and oxidative stress. This article explores the biological mechanisms, effects on various biological systems, and relevant case studies associated with MeHgAc.

This compound is an organomercury compound formed through the methylation of mercury ions (Hg^2+) by microbial activity in anaerobic conditions. The methylation process is primarily facilitated by specific microorganisms that possess the hgcAB gene cluster, which is essential for the conversion of inorganic mercury to methylmercury .

Mechanism of Toxicity:

- Neurotoxicity: MeHgAc is known to cross the blood-brain barrier, leading to neurotoxic effects. It binds to sulfhydryl groups in proteins, disrupting cellular functions and leading to apoptosis .

- Oxidative Stress: Exposure to MeHgAc generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative stress is linked to reduced activity of antioxidant enzymes such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) .

Biological Effects

The biological effects of MeHgAc can be categorized into several key areas:

1. Cellular Impact

- Antioxidant Enzyme Activity: Studies have shown that MeHgAc exposure leads to a significant decrease in the activity of antioxidant enzymes like GPx and TrxR. For instance, a study demonstrated that GPx1 activity was notably reduced in neuronal cells exposed to MeHgAc, leading to increased oxidative damage .

- Cytotoxicity: MeHgAc has been shown to induce apoptosis in various cell types, including neuronal cells and liver cells. The cytotoxic effects are dose-dependent and correlate with the duration of exposure .

2. Neurodevelopmental Effects

- Animal Studies: Research involving animal models has indicated that prenatal exposure to MeHgAc can lead to developmental neurotoxicity, resulting in cognitive deficits and behavioral changes in offspring . In particular, studies on mice exposed to MeHg during gestation showed significant alterations in brain morphology and function.

3. Human Case Studies

- Occupational Exposure: A notable case involved three workers who were hospitalized due to methylmercury intoxication while producing mercuric acetate. Symptoms included neurological impairments that manifested weeks after exposure, highlighting the delayed effects of MeHgAc .

Table 1: Summary of Biological Effects of this compound

Research Findings

Recent studies have provided deeper insights into the biological activity of MeHgAc:

- Oxidative Stress Mechanisms: Research has identified specific pathways through which MeHgAc induces oxidative stress. The compound's interaction with selenoproteins has been noted as a critical factor in its toxicity profile .

- Microbial Methylation Dynamics: Investigations into microbial communities have revealed that various bacteria contribute to the methylation process under specific environmental conditions, impacting overall mercury bioavailability and toxicity .

- Comparative Toxicity Studies: Studies comparing different mercury compounds indicate that MeHgAc exhibits a higher level of neurotoxicity compared to other forms such as mercuric chloride, primarily due to its ability to penetrate neural tissues more effectively .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting methylmercury acetate in environmental and biological samples?

this compound is typically analyzed using liquid chromatography (LC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). A validated method involves extraction with 5 g/L L-cysteine in 0.5% HCl, followed by separation using a mobile phase of 1 g/L L-cysteine, 20 mM ammonium acetate, and 20 mL methanol (pH 6.9). This protocol minimizes matrix interference and enhances sensitivity for low-concentration samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its high toxicity, this compound requires strict containment. Use fume hoods for all procedures, wear nitrile gloves, and avoid skin contact. Immediate decontamination of spills with 10% sodium thiosulfate is recommended. Storage should be in airtight, opaque containers at 4°C to prevent photodegradation and volatilization .

Q. How is this compound synthesized, and what purity validation steps are critical?

Synthesis typically involves reacting methylmercury chloride with acetic acid under nitrogen to prevent oxidation. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and atomic absorption spectroscopy (AAS) for mercury content quantification. Impurities like inorganic Hg²⁺ must be <0.1% to avoid confounding toxicological results .

Q. What are the primary toxicokinetic pathways of this compound in mammalian systems?

this compound is absorbed rapidly through the gastrointestinal tract and skin. It crosses the blood-brain barrier via cysteine transporters, forming complexes with glutathione. Renal excretion is limited, with a half-life of ~65 days in humans. Biliary excretion and fecal elimination account for 90% of total clearance .

Advanced Research Questions

Q. How do microbial communities influence this compound resistance and volatilization?

Certain Bacillus strains harbor mer operons (e.g., merA for Hg²⁺ reduction, merB for organomercurial lyase activity), enabling resistance to this compound. Volatilization rates vary: HgCl₂ volatilizes 4–32-fold faster than phenylmercury acetate in isolates. Experimental setups should include headspace sampling with gold traps for Hg⁰ quantification .

Q. What methodologies resolve discrepancies in neurotoxic thresholds between in vitro and in vivo models?

Discrepancies arise from differential metabolism (e.g., hepatic demethylation in vivo) and blood-brain barrier dynamics. A tiered approach combines:

- In vitro neuronal cultures with real-time Hg²⁺ imaging.

- In vivo models using stable Hg isotopes (e.g., ¹⁹⁹Hg) to track tissue-specific accumulation.

- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How does dissolved organic matter (DOM) modulate this compound bioavailability in aquatic systems?

DOM composition (e.g., aromatic vs. aliphatic carbon) affects Hg²⁺ methylation by Geobacter spp. High-molecular-weight DOM reduces bioavailability by forming Hg-DOM complexes, while low-molecular-weight DOM (e.g., acetate) enhances methylation. Use synchrotron XANES to characterize Hg speciation in sediment porewater .

Q. What isotopic techniques trace this compound exposure sources in epidemiological studies?

Hg stable isotopes (δ²⁰²Hg, Δ¹⁹⁹Hg) differentiate dietary (marine vs. terrestrial) and industrial sources. Hair analysis with multi-collector ICP-MS reveals isotopic fractionation patterns, where marine-sourced MeHg shows Δ¹⁹⁹Hg >1.5‰. Calibration requires certified reference materials (e.g., IAEA-086) .

Q. Data Contradiction and Reconciliation

Q. Why do studies report conflicting neurotoxic thresholds for this compound?

Variations stem from:

- Model systems (e.g., rodent vs. primate cerebellar sensitivity).

- Dose metrics (total Hg vs. Hg⁺ speciation).

- Endpoints (motor dysfunction vs. cognitive decline). Standardizing protocols using OECD Test Guideline 424 and harmonizing biomarkers (e.g., N-acetyl aspartate via MRI) improves comparability .

Q. How can conflicting data on carcinogenicity (Group 2B vs. Group 3) be addressed?

IARC’s Group 2B classification for methylmercury (based on rodent glioma) conflicts with inorganic Hg’s Group 3 status. Mechanistic studies should prioritize in vitro genotoxicity assays (Comet assay, γH2AX foci) and in vivo tumorigenicity models with Hg-selective chelators (e.g., DMPS) to isolate carcinogenic pathways .

Properties

IUPAC Name |

acetyloxy(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH3.Hg/c1-2(3)4;;/h1H3,(H,3,4);1H3;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSGKERZHAYXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074286 | |

| Record name | Methylmercury acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-07-6 | |

| Record name | Methylmercury acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercury acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmercury acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmercury acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetato-O)methylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.